2,7-Naphthalenedisulfonic acid, 4-hydroxy-5-[[(4-methylphenyl)sulfonyl]amino]- 2,7-Naphthalenedisulfonic acid, 4-hydroxy-5-[[(4-methylphenyl)sulfonyl]amino]-
Brand Name: Vulcanchem
CAS No.: 17618-71-2
VCID: VC21065521
InChI: InChI=1S/C17H15NO9S3/c1-10-2-4-12(5-3-10)28(20,21)18-15-8-13(29(22,23)24)6-11-7-14(30(25,26)27)9-16(19)17(11)15/h2-9,18-19H,1H3,(H,22,23,24)(H,25,26,27)
SMILES: CC1=CC=C(C=C1)S(=O)(=O)NC2=C3C(=CC(=C2)S(=O)(=O)O)C=C(C=C3O)S(=O)(=O)O
Molecular Formula: C17H15NO9S3
Molecular Weight: 473.5 g/mol

2,7-Naphthalenedisulfonic acid, 4-hydroxy-5-[[(4-methylphenyl)sulfonyl]amino]-

CAS No.: 17618-71-2

Cat. No.: VC21065521

Molecular Formula: C17H15NO9S3

Molecular Weight: 473.5 g/mol

* For research use only. Not for human or veterinary use.

2,7-Naphthalenedisulfonic acid, 4-hydroxy-5-[[(4-methylphenyl)sulfonyl]amino]- - 17618-71-2

Specification

CAS No. 17618-71-2
Molecular Formula C17H15NO9S3
Molecular Weight 473.5 g/mol
IUPAC Name 4-hydroxy-5-[(4-methylphenyl)sulfonylamino]naphthalene-2,7-disulfonic acid
Standard InChI InChI=1S/C17H15NO9S3/c1-10-2-4-12(5-3-10)28(20,21)18-15-8-13(29(22,23)24)6-11-7-14(30(25,26)27)9-16(19)17(11)15/h2-9,18-19H,1H3,(H,22,23,24)(H,25,26,27)
Standard InChI Key QVLDIIYDXICVCJ-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)S(=O)(=O)NC2=C3C(=CC(=C2)S(=O)(=O)O)C=C(C=C3O)S(=O)(=O)O
Canonical SMILES CC1=CC=C(C=C1)S(=O)(=O)NC2=C3C(=CC(=C2)S(=O)(=O)O)C=C(C=C3O)S(=O)(=O)O

Introduction

Chemical Identity and Structural Properties

Molecular Structure and Identification

2,7-Naphthalenedisulfonic acid, 4-hydroxy-5-[[(4-methylphenyl)sulfonyl]amino]- is a chemically complex naphthalene derivative characterized by multiple functional groups attached to the naphthalene core. When combined with other functional groups such as the phenyldiazenyl group and sodium ions, it forms the sodium salt version identified by CAS Registry Number 6844-74-2 . The complete sodium salt form has a molecular formula of C23H19N3O9S3.2Na and a molecular mass of 623.59 g/mol . The base structure contains the following key components:

  • A naphthalene ring system as the core structure

  • Disulfonic acid groups at positions 2 and 7

  • A hydroxyl group at position 4

  • A methylphenylsulfonyl amino group at position 5

The compound's structure can be represented in various notation systems including:

Notation SystemRepresentation
InChIInChI=1S/C23H19N3O9S3.2Na/c1-14-7-9-17(10-8-14)36(28,29)26-19-13-18(37(30,31)32)11-15-12-20(38(33,34)35)22(23(27)21(15)19)25-24-16-5-3-2-4-6-16;;/h2-13,26-27H,1H3,(H,30,31,32)(H,33,34,35);;
InChIKeySSJOZEIMDCJLMZ-UHFFFAOYSA-N
SMILESN(S(=O)(=O)C1=CC=C(C)C=C1)C=2C3=C(C=C(S(=O)(=O)O)C(N=NC4=CC=CC=C4)=C3O)C=C(S(=O)(=O)O)C2

Synthesis and Preparation Methods

Precursor Synthesis

  • Lower conversion rates of naphthalene

  • Decreased purity of the final product

  • Higher energy consumption

  • Increased production costs

Improved Synthesis Method

Recent advances in synthesis methodology have yielded more efficient processes. A notable improvement involves a two-step reaction process:

  • First step: Naphthalene reacts with concentrated sulfuric acid (concentration >90%) at 80-95°C for 150-180 minutes under inert gas protection to produce an intermediate product .

  • Second step: The intermediate product undergoes further reaction with concentrated sulfuric acid at 135-145°C under negative pressure conditions (10-100 Pa) for 150-10 hours .

This improved method offers several advantages:

  • Higher naphthalene conversion rate (naphthalene content in reaction liquid reduced by 46-2133% compared to traditional methods)

  • Increased purity of 2,7-naphthalenedisulfonic acid (content improved by 55-86%)

  • Reduced content of the 2,6-naphthalenedisulfonic acid isomer (reduced by 2-71%)

  • Lower energy consumption and reduced production costs

Applications and Relevance

Dye Industry Applications

The compound 2,7-Naphthalenedisulfonic acid, 4-hydroxy-5-[[(4-methylphenyl)sulfonyl]amino]- and its derivatives have significant applications in the dye industry. When combined with additional functional groups such as the phenyldiazenyl group, it forms the basis for acid dyes like C.I. Acid Red 106 . This compound is also known by commercial names such as Acidal Fast Red B , indicating its industrial relevance as a colorant.

The presence of the sulfonic acid groups enhances water solubility, which is a critical property for many dye applications, particularly those requiring aqueous processing or application to hydrophilic substrates.

Analytical and Research Applications

Naphthalene disulfonic acid derivatives, including those with similar structures to our target compound, serve important roles in analytical chemistry and research:

  • As environmental contaminant markers

  • In separation science and chromatography

  • As complexing agents for metal ions

  • In spectroscopic studies due to their chromophoric properties

Environmental Considerations

Related naphthalene disulfonic acid compounds have been identified as environmental contaminants . The presence of sulfonic acid groups and additional functional groups affects the compound's environmental fate and potential ecological impacts. Understanding these properties is essential for proper handling, usage, and disposal protocols.

Structural Similarities and Related Compounds

Structural Variants and Isomers

Several related compounds share structural similarities with 2,7-Naphthalenedisulfonic acid, 4-hydroxy-5-[[(4-methylphenyl)sulfonyl]amino]-. These include:

CompoundStructural RelationshipCAS NumberNotes
2,7-Naphthalenedisulfonic acidPrecursor (lacks hydroxyl and sulfonamide groups)92-41-1 Also known as Naphthalene-2,7-disulfonic acid
2,7-Naphthalenedisulfonic acid, 4-hydroxy-5-[[(4-methylphenyl)sulfonyl]amino]-3-(2-phenyldiazenyl)-, sodium salt (1:2)Contains additional phenyldiazenyl group and sodium counter-ions6844-74-2 Used as C.I. Acid Red 106
2,6-Naphthalenedisulfonic acidIsomer (sulfonic acid at position 6 instead of 7)92-41-0 Byproduct in 2,7-naphthalenedisulfonic acid synthesis

Functional Significance of Structural Elements

Each functional group in the compound contributes specific properties:

  • The naphthalene core provides the basic aromatic structure and contributes to UV-visible light absorption

  • Disulfonic acid groups at positions 2 and 7 enhance water solubility and provide acidic functionality

  • The hydroxyl group at position 4 offers hydrogen bonding capabilities and impacts the electronic properties

  • The methylphenylsulfonyl amino group at position 5 contributes to the compound's reactivity and potential for further functionalization

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